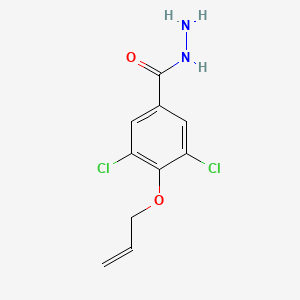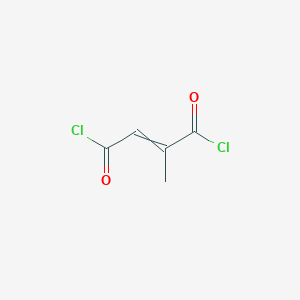
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the 2,4-dimethoxyphenyl and 2-methyl groups enhances its biological activity and specificity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride typically involves the condensation of 2,4-dimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst . The reaction conditions often include refluxing in ethanol or another suitable solvent. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the 2- and 5-positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Applications De Recherche Scientifique
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in developing new therapeutic agents for bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. This compound can also disrupt cell membrane integrity in microorganisms, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole, 2-methyl-4-phenyl-: Similar structure but lacks the 2,4-dimethoxyphenyl group.
Thiazole, 2,4-dimethyl-5-phenyl-: Similar but with different substitution patterns.
Thiazole, 2-phenyl-4-methyl-: Another related compound with a different substitution pattern
Uniqueness
Thiazole, 5-(2,4-dimethoxyphenyl)-2-methyl-, hydrochloride is unique due to the presence of the 2,4-dimethoxyphenyl group, which enhances its biological activity and specificity compared to other thiazole derivatives .
Propriétés
Numéro CAS |
22035-25-2 |
|---|---|
Formule moléculaire |
C12H14ClNO2S |
Poids moléculaire |
271.76 g/mol |
Nom IUPAC |
5-(2,4-dimethoxyphenyl)-2-methyl-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C12H13NO2S.ClH/c1-8-13-7-12(16-8)10-5-4-9(14-2)6-11(10)15-3;/h4-7H,1-3H3;1H |
Clé InChI |
BRXKAABTWNRYLY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(S1)C2=C(C=C(C=C2)OC)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1,1'-Biphenyl]-4-yl)-5-(4-butylphenyl)-1,3,4-oxadiazole](/img/structure/B14707796.png)
![[(5-Nitrothiophen-2-yl)methylidene]hydrazine](/img/structure/B14707798.png)
![Phenol, 2-[(dimethylamino)methyl]-6-methyl-](/img/structure/B14707809.png)
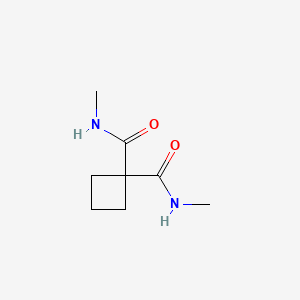

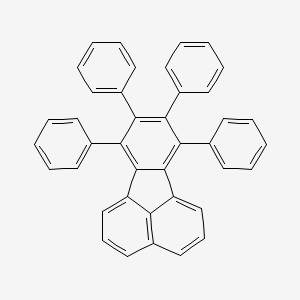
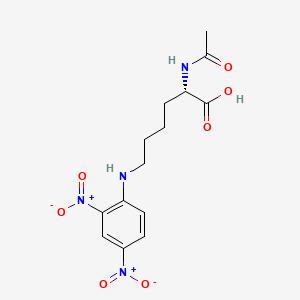

![2,5-bis[(2R)-2-methylaziridin-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14707841.png)

